b-Amino-3-(trifluoromethyl)benzenepropanol
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Overview
Description
b-Amino-3-(trifluoromethyl)benzenepropanol: is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol . It is also known by its IUPAC name, 2-amino-3-[3-(trifluoromethyl)phenyl]-1-propanol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 3-(trifluoromethyl)benzaldehyde as a starting material, which undergoes a series of reactions including reduction and amination to yield the final product .
Industrial Production Methods: Industrial production of b-Amino-3-(trifluoromethyl)benzenepropanol may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: b-Amino-3-(trifluoromethyl)benzenepropanol can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: b-Amino-3-(trifluoromethyl)benzenepropanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of b-Amino-3-(trifluoromethyl)benzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- b-Amino-3-(difluoromethyl)benzenepropanol
- b-Amino-3-(fluoromethyl)benzenepropanol
- b-Amino-3-(methyl)benzenepropanol
Comparison: Compared to its analogs, b-Amino-3-(trifluoromethyl)benzenepropanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications .
Biological Activity
β-Amino-3-(trifluoromethyl)benzenepropanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for β-Amino-3-(trifluoromethyl)benzenepropanol is C10H12F3N, with a molecular weight of approximately 215.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.
Antidepressant Effects
Research indicates that β-amino alcohols, particularly those containing trifluoromethyl groups, exhibit significant antidepressant properties. For instance, compounds similar to β-Amino-3-(trifluoromethyl)benzenepropanol have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Antimicrobial Properties
The antimicrobial activity of β-amino alcohols has been documented extensively. Studies suggest that β-Amino-3-(trifluoromethyl)benzenepropanol may possess efficacy against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antidepressant and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Certain structural analogs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential mechanism through which β-Amino-3-(trifluoromethyl)benzenepropanol could exert therapeutic effects in inflammatory conditions.
The biological activity of β-Amino-3-(trifluoromethyl)benzenepropanol can be attributed to several mechanisms:
- Neurotransmitter Modulation : The compound likely influences the reuptake and release of neurotransmitters, contributing to its antidepressant effects.
- Membrane Interaction : The trifluoromethyl group may enhance the compound's ability to interact with lipid membranes, affecting cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that β-amino alcohols can inhibit specific enzymes involved in inflammatory processes, although more research is needed to confirm this for β-Amino-3-(trifluoromethyl)benzenepropanol specifically .
Synthesis and Derivatives
The synthesis of β-Amino-3-(trifluoromethyl)benzenepropanol can be achieved through various methods, including:
- Alkylation Reactions : Using appropriate alkyl halides in the presence of bases.
- Reduction Reactions : Converting corresponding ketones or aldehydes into the desired amino alcohols .
Table 1: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
β-Amino-2-(trifluoromethyl)phenylpropanol | C10H12F3N | Antidepressant properties |
2-Amino-4-(trifluoromethyl)phenol | C7H6F3N | Antimicrobial activity |
4-Trifluoromethylphenylmethanol | C8H8F3O | Potential anti-inflammatory effects |
Case Studies
A notable study explored the synthesis and biological evaluation of various β-amino alcohol derivatives, highlighting their potential as antidepressants. The study reported that modifications to the trifluoromethyl group significantly affected the compounds' efficacy and selectivity towards specific receptors .
Another investigation focused on the antimicrobial properties of fluorinated amino alcohols, demonstrating that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts.
Properties
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVKZFYOETWTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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